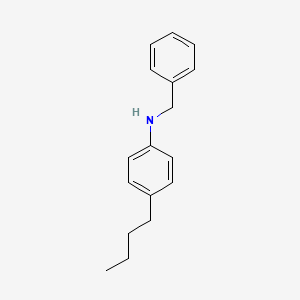

Benzyl(4-butylphenyl)amine

説明

Benzyl(4-butylphenyl)amine is an aromatic amine derivative characterized by a benzyl group attached to an amine nitrogen, which is further substituted with a 4-butylphenyl group. For instance, derivatives containing the 4-butylphenyl group are utilized in hole-transport materials (HTMs) for perovskite solar cells and organic light-emitting devices (OLEDs) due to their thermal stability and charge-transport efficiency .

特性

分子式 |

C17H21N |

|---|---|

分子量 |

239.35 g/mol |

IUPAC名 |

N-benzyl-4-butylaniline |

InChI |

InChI=1S/C17H21N/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 |

InChIキー |

OETNXCSXMXNJLT-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs

a. N,N-Bis(4-butylphenyl)benzene-1,4-diamine (CAS 372200-88-9)

- Structure : Features two 4-butylphenyl groups attached to a benzenediamine core.

- Properties : Higher molecular weight (C₃₂H₄₄N₂) compared to benzyl(4-butylphenyl)amine (C₁₇H₂₁N), resulting in enhanced thermal stability and hydrophobicity.

- Applications : Used in polymers like poly-TPD, a high-performance HTM achieving power conversion efficiencies (PCE) of 15.3% in perovskite solar cells .

b. Benzyl-(4-isopropylbenzyl)amine (CAS 346700-52-5)

- Structure : Contains an isopropyl substituent on the phenyl ring instead of a butyl chain.

- Properties : The branched isopropyl group reduces crystallinity compared to the linear butyl chain, improving solubility in organic solvents .

c. Benzyl[1-(4-tert-butylphenyl)ethyl]amine

- Structure : Incorporates a bulky tert-butyl group and an ethyl spacer.

- Properties : Increased steric hindrance slows chemical reactivity, making it suitable for catalytic intermediates .

Table 1: Structural Comparison of Benzyl(4-butylphenyl)amine Analogs

Functional Analogs in Materials Science

a. N,N′-Bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine (TPD)

- Role : A small-molecule HTM with a high glass transition temperature (Tg ~ 60°C), ensuring morphological stability in OLEDs.

- Performance : Outperforms benzyl(4-butylphenyl)amine derivatives in hole mobility (≈10⁻⁴ cm²/V·s) due to extended π-conjugation .

b. Thiazolidinone Derivatives with 4-Butylphenyl Groups

- Structure: Example: 3-(4-butylphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one.

- Properties : Exhibits antimicrobial and anti-inflammatory activities, unlike benzyl(4-butylphenyl)amine, which lacks reported bioactivity.

- Safety: Non-mutagenic at concentrations ≤1 mM, as shown in E. coli reverse mutation assays .

Table 2: Functional Comparison in Materials and Biology

Physicochemical Properties

- Thermal Stability : Linear alkyl chains (e.g., butyl) enhance melting points compared to branched analogs (e.g., isopropyl). For example, poly-TPD with bis(4-butylphenyl) groups has a Tg of ~95°C .

- Solubility : Benzyl(4-butylphenyl)amine is expected to exhibit moderate solubility in toluene and chlorobenzene, similar to TPD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。